BenchChemオンラインストアへようこそ!

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide

logP tPSA drug-likeness

Procure this specific benzofuran-thiazole-sulfonamide to de-risk SAR library investment. Unlike generic analogs, this molecule features a 4-tosylbutanamide side chain and 7-methoxybenzofuran core for probing electronic & steric effects on potency. Its low rotatable bond count (4) ensures high docking confidence. Ideal for mapping antiproliferative activity (IC50 in low µM range for similar analogs) & leukotriene antagonism. Ship alongside 4-fluoro, 4-chloro, and 4-methoxy phenylsulfonyl analogs for systematic profiling.

Molecular Formula C23H22N2O5S2
Molecular Weight 470.56
CAS No. 921870-41-9
Cat. No. B2724355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide
CAS921870-41-9
Molecular FormulaC23H22N2O5S2
Molecular Weight470.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C23H22N2O5S2/c1-15-8-10-17(11-9-15)32(27,28)12-4-7-21(26)25-23-24-18(14-31-23)20-13-16-5-3-6-19(29-2)22(16)30-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26)
InChIKeyRVGWBLACCCKBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 921870-41-9: Sourcing N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide for Structure-Activity Relationship Studies


N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 921870-41-9) is a fully synthetic small molecule (C23H22N2O5S2, MW 470.57) composed of three pharmacophoric modules: a 7-methoxybenzofuran core, a 2-aminothiazole linker, and a 4-tosylbutanamide side chain . The compound is currently listed in the ZINC15 database (ZINC40205444) as an in-stock substance with no experimentally reported bioactivity in ChEMBL [1]. Its structural architecture positions it within the broader chemotype of benzofuran–thiazole–sulfonamide hybrids, a class under active investigation for anticancer, anti-inflammatory, and enzyme-inhibitory applications [2].

Why N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide Cannot Be Replaced by a Generic Analog Without Experimental Validation


Within the benzofuran–thiazole–sulfonamide chemical space, minor structural perturbations produce large shifts in potency, target engagement, and ADMET profiles. For instance, movement of the methoxy substituent on the benzofuran ring or replacement of the tosyl group with a benzenesulfonyl moiety alters both lipophilicity and hydrogen-bonding capacity, directly impacting cellular permeability and target binding [1]. Published data on benzofuransulfonamide congeners show that an apparently conservative substitution can change antiproliferative IC50 values by more than an order of magnitude across tumor panels [2]. Consequently, a generic claim of “benzofuran-thiazole activity” is insufficient for procurement decisions; only compound-specific characterization can de-risk experimental investment.

Quantitative Differentiation Evidence for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide vs. Closest Structural Analogs


Physicochemical Differentiation: 7-Methoxybenzofuran Core Confers Distinct logP and Topological Polar Surface Area vs. Unsubstituted or Ethoxy Analogs

The target compound possesses a computed logP of 2.693 and a topological polar surface area (tPSA) of 110 Ų, placing it within favorable oral drug-like space (Lipinski rule satisfied) [1]. The 7-methoxy substituent on the benzofuran ring contributes approximately +0.3–0.5 logP units relative to the unsubstituted benzofuran analog while maintaining acceptable tPSA. In contrast, the 7-ethoxy analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide (C23H22N2O5S2, MW 470.57) is predicted to have a logP roughly 0.5 units higher, which may enhance membrane permeability but could also increase hERG liability and metabolic clearance . These differences are non-trivial for lead optimization: a logP shift of 0.5 can alter aqueous solubility by up to threefold, directly affecting bioassay reproducibility and in vivo exposure.

logP tPSA drug-likeness permeability

Class-Level Anticancer Evidence: Benzofuransulfonamide Scaffold Delivers Low-Micromolar Antiproliferative Activity Comparable to Cisplatin

Although the specific compound 921870-41-9 has not been individually profiled in published antiproliferative assays, close structural relatives based on a benzofuransulfonamide scaffold have demonstrated quantitatively meaningful activity. In a cell-based screen, compound 1h (a benzofuransulfonamide analog) exhibited an IC50 of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, numerically superior to the positive control cisplatin (IC50 = 4.52 μM) under identical assay conditions [1]. Compound 1h also induced significant apoptosis at low micromolar concentrations. The target compound retains the identical benzofuran-sulfonamide pharmacophore connectivity as the 1a/1h series, with the added thiazole ring providing an additional hydrogen-bond acceptor and potential π-stacking interaction site [2].

antiproliferative NCI-H460 apoptosis sulfonamide

Class-Level Anticancer Evidence: Benzofuran–Thiazole Hybrids Demonstrate Sub-Micromolar to Low-Micromolar GI50 Across NCI-60 Tumor Panel

A published series of benzofuran-linked thiazole hybrids, which share the core benzofuran–thiazole connectivity with the target compound, were selected by the National Cancer Institute (NCI-60) for one-dose and five-dose anticancer screening. The most potent hybrids, compounds 8g and 8h, displayed GI50 values ranging from 0.295 to 4.15 μM across the full 60-cell-line panel, with LC50 values from 4.43 to >100 μM [1]. These values benchmark favorably against the standard drugs fluorouracil and doxorubicin tested in the same NCI-60 protocol. Notably, compound 8g exhibited higher potency than fluorouracil in several cell lines. The target compound 921870-41-9 differs from 8g/8h in possessing a tosylbutanamide side chain rather than a pyrazole-linked substituent, which is predicted to modulate solubility and target engagement without disrupting the core pharmacophore [2].

NCI-60 GI50 benzofuran-thiazole hybrid

Tosyl Group Differentiation: 4-Methylbenzenesulfonyl Moiety Provides Distinct Electronic and Steric Properties vs. Chloro, Fluoro, or Methoxy Phenylsulfonyl Analogs

Among the commercially available analogs sharing the 7-methoxybenzofuran-thiazole core, four distinct sulfonyl substituents are available: 4-tosylbutanamide (target, CAS 921870-41-9), 4-((4-fluorophenyl)sulfonyl)butanamide (CAS 921797-30-0), 4-((4-chlorophenyl)sulfonyl)butanamide (CAS 921525-98-6), and 4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 921568-76-5) . The 4-methyl substituent on the tosyl group provides an electron-donating (+I) effect that is intermediate between the strongly electron-withdrawing chloro (Hammett σp = +0.23) and fluoro (σp = +0.06) analogs and the strongly electron-donating methoxy analog (σp = −0.27). This electronic tuning modulates the acidity of the sulfonamide NH (pKa estimated ~9.5–10.5), which in turn influences hydrogen-bond donor strength and target protein interactions [1]. The tosyl methyl group also introduces a defined steric footprint that can differentially occupy hydrophobic sub-pockets compared to the planar halophenyl analogs.

sulfonamide tosyl SAR electron-withdrawing

Thiazole Ring as a Conformational Lock: 2-Aminothiazole Linker Restricts Rotatable Bonds vs. Flexible Amide-Linked Benzofuran Analogs

The target compound contains a 2-aminothiazole ring that serves as a rigid linker between the benzofuran and tosylbutanamide moieties. This heterocycle restricts the number of rotatable bonds to 4, compared with an estimated 6–7 rotatable bonds for a fully flexible amide-linked analog lacking the thiazole ring [1]. Conformational restriction via heterocyclic linkers has been shown to reduce the entropic penalty upon target binding, potentially improving binding affinity by 0.5–1.5 kcal/mol (corresponding to a 2- to 12-fold potency enhancement) relative to flexible analogs, while also improving metabolic stability by reducing the solvent-exposed surface area of amide bonds [2]. The thiazole also provides a sulfur atom capable of engaging in chalcogen bonding interactions with protein methionine or cysteine residues, a feature absent in oxazole or imidazole replacements.

thiazole conformational restriction rotatable bonds entropy

Patent Landscape: Thiazolylbenzofuran Chemotype Has Established Intellectual Property Precedent as Leukotriene/SRS-A Antagonist Scaffold

The thiazolylbenzofuran chemotype underlying compound 921870-41-9 was first disclosed by Fujisawa Pharmaceutical Co. in a series of patents (EP0528337A1, US5296495, and family members) as leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists or inhibitors [1]. These patents demonstrated that thiazolylbenzofuran derivatives with appropriate substitution possess activity relevant to the treatment of allergy and inflammation. Although the specific 4-tosylbutanamide substitution pattern of the target compound is not explicitly exemplified in the original Fujisawa patents, the patent family establishes the core scaffold as a privileged structure with precedented biological activity [2]. The CN-1209809-A patent further extends this chemotype to heterocyclyl-substituted variants [3].

leukotriene antagonist SRS-A inflammation patent

Recommended Application Scenarios for N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 921870-41-9) in Drug Discovery


Oncology Hit-Finding: Benzofuran-Thiazole-Tosyl SAR Library Expansion

Compound 921870-41-9 is most immediately deployable as a diversity element in a structure-activity relationship (SAR) library exploring the benzofuran-thiazole-sulfonamide chemotype for antiproliferative activity. Given that close analogs (benzofuransulfonamide 1h, IC50 = 4.13 μM vs. NCI-H460 [1]) and benzofuran-thiazole hybrids (8g, GI50 = 0.295–4.15 μM across NCI-60 [2]) have demonstrated low-micromolar to sub-micromolar anticancer potency, this compound can serve as a comparator to probe the contribution of the 4-tosylbutanamide side chain versus simpler amide or heterocyclic substitutions. Procurement is recommended alongside the 4-fluoro, 4-chloro, and 4-methoxy phenylsulfonyl analogs to systematically map electronic and steric effects on potency and selectivity.

Computational Chemistry: Docking and Pharmacophore Modeling with a Conformationally Constrained Benzofuran-Thiazole Template

The compound's well-defined three-module architecture (7-methoxybenzofuran, 2-aminothiazole, 4-tosylbutanamide) with only 4 rotatable bonds [1] makes it an excellent candidate for molecular docking and pharmacophore model generation. Its conformational rigidity reduces the docking pose uncertainty that plagues highly flexible ligands. Researchers can use this compound to probe the colchicine-binding site of tubulin (a known target for 7-methoxybenzofuran derivatives [2]) or the PI3Kα active site (validated for benzofuran-thiazole hybrids via docking against PDB 4JPS [3]), generating testable hypotheses before committing to synthesis of more complex analogs.

Anti-Inflammatory Lead Identification: Leukotriene Pathway Antagonism Screening

The thiazolylbenzofuran scaffold has established precedent as a leukotriene and SRS-A antagonist in patents from Fujisawa Pharmaceutical Co. (EP0528337A1, US5296495) [1]. Although the specific 4-tosylbutanamide variant has not been individually profiled, procurement of compound 921870-41-9 for screening in leukotriene D4 receptor binding assays, cysteinyl leukotriene functional antagonism assays, or in vivo models of allergic inflammation (ovalbumin-induced bronchoconstriction) is scientifically justified. A positive hit would simultaneously validate the tosylbutanamide substitution as a novel IP-generation handle distinct from the prior art.

Physicochemical Benchmarking: logP and Solubility Optimization in the Benzofuran-Thiazole Series

With a computed logP of 2.693 and tPSA of 110 Ų [1], compound 921870-41-9 sits within favorable drug-like property space. Procurement of this compound alongside its 7-ethoxy analog (predicted logP ≈ 3.2) enables direct experimental determination of how the methoxy → ethoxy substitution impacts thermodynamic solubility, logD7.4, plasma protein binding, and microsomal stability. Such head-to-head physicochemical profiling generates actionable data for lead optimization programs in both CNS and peripheral inflammatory indications, where logP values between 2 and 3 are often targeted for optimal permeability-solubility balance.

Quote Request

Request a Quote for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.